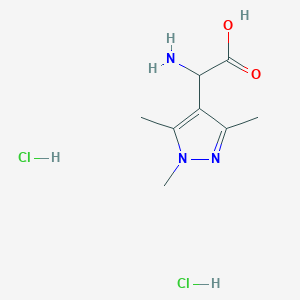

2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3O2 and its molecular weight is 256.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket (active site) of the leishmania major .

Mode of Action

Based on the molecular simulation study of a related compound, it is suggested that the compound might have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy .

Result of Action

A related compound has shown potent in vitro antipromastigote activity , suggesting potential antiparasitic effects. More research is needed to fully understand the molecular and cellular effects of this compound.

生物活性

2-Amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride (CAS No. 1214701-09-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C8H14Cl2N3O2

- Molecular Weight : 256.13 g/mol

- CAS Number : 1214701-09-3

- Synonyms : 2-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride

The compound is characterized by a pyrazole ring, which contributes to its biological activity. Pyrazole derivatives are known for their varied pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). In one study, it inhibited cell proliferation with a mean growth percentage of 54.25% in HepG2 cells and 38.44% in HeLa cells .

Anti-inflammatory Effects

The compound also acts as an anti-inflammatory agent. Its mechanism involves the inhibition of TNF-alpha release in response to lipopolysaccharide (LPS) stimulation:

| Compound | IC50 Value (mM) | Effect |

|---|---|---|

| This compound | 0.48 | Inhibition of TNF-alpha release |

This suggests its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of pyrazole derivatives significantly influences their biological activity. Modifications at various positions on the pyrazole ring can enhance or diminish their therapeutic effects. For example:

- N1 Substitution : The introduction of different alkyl or aryl groups at the N1 position affects anticancer activity. Compounds with specific substitutions have demonstrated improved efficacy against cancer cells while maintaining low toxicity against normal fibroblasts .

Study on Anticancer Properties

A comprehensive study examined the effects of several pyrazole derivatives, including this compound, on cancer cell lines. The results indicated that:

- HeLa Cells : Showed a significant reduction in proliferation.

- Normal Fibroblasts : Displayed minimal toxicity, indicating a favorable therapeutic index.

These findings support the compound's potential as a selective anticancer agent .

Anti-inflammatory Study

Another study focused on the anti-inflammatory properties of the compound through its effect on cytokine release in human blood samples. The results revealed that at a concentration of 10 mM, it achieved a remarkable inhibition rate of 97.7% for TNF-alpha release compared to untreated controls .

科学的研究の応用

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its pyrazole moiety is known for various biological activities, including anti-inflammatory and antimicrobial properties. Studies have indicated that derivatives of pyrazole compounds can inhibit certain enzymes or interact with specific biological targets, leading to therapeutic effects.

- Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid have been synthesized and tested for their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Agricultural Science

In agriculture, compounds with pyrazole structures are being explored for their potential as agrochemicals. Their ability to modulate plant growth and protect against pests makes them valuable in developing new pesticides and herbicides.

- Pesticidal Properties : Preliminary studies indicate that pyrazole derivatives can act as effective insecticides or fungicides. The mechanism often involves disrupting the biological processes of pests or pathogens, thereby enhancing crop yield and health.

Materials Science

The unique properties of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride also lend themselves to applications in materials science, particularly in the synthesis of novel polymers or nanomaterials.

- Polymer Synthesis : The compound can be used as a building block in the synthesis of functional polymers that exhibit desirable properties such as thermal stability or enhanced mechanical strength. These materials could find applications in various industries, including automotive and aerospace.

Case Studies

Several studies have documented the synthesis and characterization of pyrazole derivatives, highlighting their potential applications:

特性

IUPAC Name |

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-4-6(7(9)8(12)13)5(2)11(3)10-4;;/h7H,9H2,1-3H3,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZWHWHGDRYAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。